molecular formula C17H14N2O2S B1226462 8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione

8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione

Cat. No. B1226462
M. Wt: 310.4 g/mol
InChI Key: TYWJRVSGRQNHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione is a member of quinazolines.

Scientific Research Applications

Antimicrobial Applications

The compound shows promising antimicrobial activities, as evidenced in several studies. For instance, some derivatives of quinazolinethiones have been found to exhibit significant antimicrobial properties against a variety of microorganisms, including Staphylococcus aureus and Klebsiella pneumoniae (Gali et al., 2014). Another study synthesized various compounds related to quinazolinethiones, which displayed antimicrobial activity against pathogens such as E. coli and Candida albicans (Nasrullaev et al., 2017).

Anticancer Applications

The compound and its derivatives have also been explored for their potential anticancer activities. A series of novel derivatives were synthesized and showed in vitro anticancer activity, with some compounds exhibiting significant activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (Gali et al., 2014).

Chemical Synthesis and Characterization

Several studies have focused on the synthesis and characterization of various derivatives of quinazolinethiones. These studies contribute to understanding the chemical properties and potential applications of these compounds. For instance, the synthesis of new 5-hydroxyquinazoline derivatives from functionalized pyrimidines has been explored, proposing a new method for quinazoline synthesis (Komkov et al., 2021).

X-ray, NMR, and DFT Studies

Detailed studies using techniques like X-ray diffraction, NMR, and density functional theory (DFT) calculations have been conducted to understand the molecular structure and properties of quinazolinethiones. These studies are crucial for the development of new derivatives with enhanced properties (Gupta & Chaudhary, 2013).

properties

Product Name

8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

7-benzyl-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione

InChI

InChI=1S/C17H14N2O2S/c1-11-13-7-15-16(21-10-20-15)8-14(13)18-17(22)19(11)9-12-5-3-2-4-6-12/h2-8H,1,9-10H2,(H,18,22)

InChI Key

TYWJRVSGRQNHTN-UHFFFAOYSA-N

SMILES

C=C1C2=CC3=C(C=C2NC(=S)N1CC4=CC=CC=C4)OCO3

Canonical SMILES

C=C1C2=CC3=C(C=C2NC(=S)N1CC4=CC=CC=C4)OCO3

solubility

9.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
Reactant of Route 2
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
Reactant of Route 3
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
Reactant of Route 4
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
Reactant of Route 5
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
Reactant of Route 6
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione

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